molecular formula C17H22BrNO B1652775 [2-(4-Methoxyphenyl)ethyl](2-methylbenzyl)amine hydrobromide CAS No. 1609395-66-5

[2-(4-Methoxyphenyl)ethyl](2-methylbenzyl)amine hydrobromide

Cat. No.: B1652775
CAS No.: 1609395-66-5
M. Wt: 336.3
InChI Key: ROIMLRCQTHUCTR-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)ethylamine hydrobromide is a chemical compound with the molecular formula C17H21NO·HBr. It is known for its potential therapeutic and industrial applications. The compound consists of a hydrobromide salt of an amine, which includes a methoxyphenyl group and a methylbenzyl group.

Preparation Methods

The synthesis of 2-(4-Methoxyphenyl)ethylamine hydrobromide typically involves the reaction of 2-(4-methoxyphenyl)ethylamine with 2-methylbenzyl chloride in the presence of a base, followed by the addition of hydrobromic acid to form the hydrobromide salt . The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux

    Base: Sodium hydroxide or potassium carbonate

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(4-Methoxyphenyl)ethylamine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Methoxyphenyl)ethylamine hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Explored for its potential therapeutic properties, such as its role in modulating monoamine oxidase activity.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)ethylamine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit monoamine oxidase-catalyzed deamination of tyramine and tryptamine, which suggests its potential role in modulating neurotransmitter levels . The compound may also interact with other molecular pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar compounds to 2-(4-Methoxyphenyl)ethylamine hydrobromide include:

    2-(4-Methoxyphenyl)ethylamine: A precursor in the synthesis of the target compound.

    2-(4-Methoxyphenyl)ethylamine hydrobromide: A structurally similar compound with a different substitution pattern on the benzyl group.

The uniqueness of 2-(4-Methoxyphenyl)ethylamine hydrobromide lies in its specific substitution pattern, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(2-methylphenyl)methyl]ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.BrH/c1-14-5-3-4-6-16(14)13-18-12-11-15-7-9-17(19-2)10-8-15;/h3-10,18H,11-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIMLRCQTHUCTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCCC2=CC=C(C=C2)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609395-66-5
Record name Benzeneethanamine, 4-methoxy-N-[(2-methylphenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609395-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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